molecular formula C8H6FIO2 B2613868 2-Fluoro-4-iodo-6-methoxybenzaldehyde CAS No. 2090466-20-7

2-Fluoro-4-iodo-6-methoxybenzaldehyde

Cat. No.: B2613868
CAS No.: 2090466-20-7
M. Wt: 280.037
InChI Key: SRKLWQVRRXSUHP-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-6-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 2-Fluoro-4-substituted-6-methoxybenzaldehyde derivatives.

    Oxidation: Formation of 2-Fluoro-4-iodo-6-methoxybenzoic acid.

    Reduction: Formation of 2-Fluoro-4-iodo-6-methoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-4-iodo-6-methoxybenzaldehyde is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of novel therapeutic agents due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-methoxybenzaldehyde is primarily based on its reactivity due to the presence of electron-withdrawing and electron-donating groups. The fluorine and iodine atoms influence the electron density on the benzaldehyde ring, making it susceptible to nucleophilic and electrophilic attacks. This reactivity is exploited in various synthetic transformations and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-6-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which provide a distinct combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

2-fluoro-4-iodo-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKLWQVRRXSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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